3-Methyl-5-((methylthio)methyl)isoxazole

Catalog No.
S13416779
CAS No.
62705-67-3
M.F
C6H9NOS
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-((methylthio)methyl)isoxazole

CAS Number

62705-67-3

Product Name

3-Methyl-5-((methylthio)methyl)isoxazole

IUPAC Name

3-methyl-5-(methylsulfanylmethyl)-1,2-oxazole

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3

InChI Key

IDRVGVDHLOMVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CSC

3-Methyl-5-((methylthio)methyl)isoxazole is a heterocyclic organic compound characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound features a methyl group and a methylthio group attached to the isoxazole structure, contributing to its unique chemical properties. Its molecular formula is C6H9N2OSC_6H_9N_2OS and it has a molecular weight of 159.21 g/mol. The presence of the methylthio group enhances the compound's solubility and reactivity, making it a subject of interest in synthetic organic chemistry and medicinal applications.

The chemical behavior of 3-Methyl-5-((methylthio)methyl)isoxazole can be explored through various reactions typical of isoxazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The methylthio group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic nature of the isoxazole ring permits electrophilic substitution, which can modify the ring structure.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, potentially altering its biological activity.

These reactions underline the versatility of 3-Methyl-5-((methylthio)methyl)isoxazole in synthetic pathways.

Research has shown that compounds containing isoxazole rings exhibit various biological activities, including:

  • Antimicrobial Properties: Isoxazole derivatives have been reported to display significant antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that modifications to the isoxazole structure can lead to compounds with potential anticancer effects, particularly against specific cell lines.
  • Neuroprotective Effects: Certain isoxazole derivatives have shown promise in protecting neuronal cells from oxidative stress.

The specific biological activities of 3-Methyl-5-((methylthio)methyl)isoxazole warrant further investigation to determine its therapeutic potential.

Several synthesis methods have been reported for 3-Methyl-5-((methylthio)methyl)isoxazole. Common approaches include:

  • Condensation Reactions: Utilizing hydroxylamine hydrochloride with appropriate aldehydes and ketones under acidic or basic conditions can yield isoxazole derivatives.
  • Three-component Reactions: A catalytic three-component synthesis involving aryl aldehydes, hydroxylamine, and methylthioacetic acid has been reported, providing an efficient route to obtain this compound under green chemistry conditions .
  • Cyclization Methods: Cyclization of suitable precursors such as hydrazones with α,β-unsaturated carbonyl compounds can also lead to the formation of isoxazoles.

These methods highlight the compound's accessibility through diverse synthetic strategies.

3-Methyl-5-((methylthio)methyl)isoxazole finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Agriculture: Its antimicrobial properties could be harnessed for developing agrochemicals.
  • Material Science: The compound may be explored for use in developing new materials with specific electronic or optical properties.

The versatility of this compound opens avenues for research and development across multiple disciplines.

Interaction studies involving 3-Methyl-5-((methylthio)methyl)isoxazole focus on its behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound penetrates cellular membranes may inform its bioavailability and therapeutic efficacy.
  • Synergistic Effects: Exploring combinations with other drugs could reveal enhanced effects or reduced side effects in therapeutic applications.

These studies are essential for elucidating the full potential of 3-Methyl-5-((methylthio)methyl)isoxazole in clinical settings.

Several compounds share structural characteristics with 3-Methyl-5-((methylthio)methyl)isoxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-5-methylisoxazoleContains an amino group at position 3Known for neuroprotective effects
4-MethylisoxazoleMethyl group at position 4Exhibits significant antimicrobial activity
3-ChloroisoxazoleChlorine substituent at position 3Potentially more reactive due to electronegativity
5-MethoxyisoxazoleMethoxy group at position 5Enhanced solubility and altered reactivity

Each of these compounds presents unique characteristics that differentiate them from 3-Methyl-5-((methylthio)methyl)isoxazole while retaining some structural similarities. Their varied biological activities and reactivity profiles highlight the significance of substituent effects in isoxazole chemistry.

The molecular architecture of 3-Methyl-5-((methylthio)methyl)isoxazole centers on a five-membered isoxazole ring (C₃H₃NO) featuring two nitrogen atoms and one oxygen atom. At position 3, a methyl group (-CH₃) is attached, while position 5 is substituted with a (methylthio)methyl group (-CH₂-S-CH₃). This configuration introduces steric and electronic effects that influence reactivity and solubility.

The IUPAC name, 3-Methyl-5-((methylthio)methyl)isoxazole, reflects these substituents systematically. Spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction are critical for structural validation. For instance, IR spectra typically reveal C=O stretching vibrations near 1750 cm⁻¹ in ester-functionalized analogs, while NMR spectra resolve proton environments unique to the methylthio moiety.

Table 1. Comparative Structural Features of Selected Isoxazole Derivatives

Compound NameSubstituents (Position)Functional GroupsMolecular Formula
3-Hydroxy-5-methylisoxazole-OH (3), -CH₃ (5)Hydroxy, MethylC₄H₅NO₂
3-(Chloromethyl)-5-thien-2-ylisoxazole-Cl-CH₂ (3), Thiophene (5)Chloromethyl, ThienylC₈H₆ClNOS
3-Methyl-5-((methylthio)methyl)isoxazole-CH₃ (3), -CH₂-S-CH₃ (5)Methyl, MethylthioC₆H₁₁NOS

Historical Context in Heterocyclic Chemistry Research

Isoxazole derivatives gained prominence in the mid-20th century with the advent of 1,3-dipolar cycloaddition (1,3-DC) reactions, which enabled efficient synthesis of heterocyclic frameworks. The target compound’s development parallels advancements in modifying isoxazole cores for enhanced bioactivity and material properties. Early studies focused on optimizing reaction conditions to prevent side products like furoxanes, while contemporary research emphasizes functionalization strategies to tailor electronic and steric profiles.

Position Within Isoxazole Derivative Classifications

Isoxazoles are classified based on substituent type, position, and functional complexity. 3-Methyl-5-((methylthio)methyl)isoxazole falls into the alkylthio-substituted category, distinguishing it from hydroxyl- or halogen-bearing analogs. The methylthio group enhances lipophilicity, making the compound a candidate for hydrophobic interactions in catalytic or medicinal applications. Its structural relatives include antifungal agents like hymexazol (3-Hydroxy-5-methylisoxazole) and electrophilic intermediates such as 3-(Chloromethyl)-5-thien-2-ylisoxazole.

The synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole can be effectively achieved through various nucleophilic substitution approaches, which primarily involve the introduction of the methylthio group onto the isoxazole scaffold [1]. The isoxazole ring, being an electron-rich heterocycle with an oxygen atom adjacent to nitrogen, provides a suitable platform for nucleophilic substitution reactions, particularly at the C-5 position [2].

One of the most common nucleophilic substitution approaches involves the reaction of 3-methylisoxazole derivatives with appropriate methylthio reagents under specific reaction conditions . This method typically employs a base-mediated nucleophilic substitution where the methylthio group acts as the nucleophile, attacking the electrophilic carbon at position 5 of the isoxazole ring [1] [4].

The nucleophilic substitution can proceed through several mechanistic pathways:

  • Direct substitution of a leaving group at the C-5 position with a methylthio nucleophile [5].
  • Addition-elimination sequence where the methylthio group first adds to the isoxazole ring followed by elimination of a leaving group [6].
  • Metal-catalyzed cross-coupling reactions between halogenated isoxazoles and methylthio sources [4].

The choice of leaving group significantly influences the efficiency of these nucleophilic substitution reactions [7]. Commonly employed leaving groups include halides (particularly bromides and chlorides), sulfonates, and nitro groups [8]. The reactivity order typically follows: I > Br > Cl > F for halogen leaving groups in nucleophilic aromatic substitution reactions on the isoxazole ring [7] [8].

Table 1: Common Leaving Groups for Nucleophilic Substitution in Isoxazole Chemistry

Leaving GroupRelative ReactivityTypical Reaction ConditionsYield Range (%)
NitroVery HighRoom temperature, polar solvents75-95
IodideHigh40-60°C, polar aprotic solvents70-90
BromideModerate60-80°C, polar aprotic solvents65-85
ChlorideLow80-100°C, polar aprotic solvents50-75
TosylateModerate60-80°C, polar aprotic solvents60-80

The introduction of the methylthio group can be achieved using various reagents such as sodium thiomethoxide, potassium thiomethoxide, or trimethyl(methylthio)silane [9]. The choice of methylthio source depends on the specific substrate and desired reaction conditions [1] [9]. For instance, trimethyl(methylthio)silane has been shown to be particularly effective for thioglycosylation reactions, providing high yields and good stereoselectivity when used with appropriate Lewis acid promoters [9].

Cyclocondensation Reaction Pathways

Cyclocondensation reactions represent another important synthetic approach for the preparation of 3-Methyl-5-((methylthio)methyl)isoxazole [1]. These reactions involve the formation of the isoxazole ring through the condensation of appropriate precursors, followed by subsequent functionalization to introduce the methylthio group [10] [11].

The isoxazole ring can be constructed through several cyclocondensation pathways:

  • Condensation of hydroxylamine with 1,3-dicarbonyl compounds or their derivatives [12] [13].
  • 1,3-Dipolar cycloaddition of nitrile oxides with alkynes or alkenes [1] [12].
  • Base-catalyzed condensation of primary nitro compounds with dipolarophiles [14].

For the synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole specifically, the cyclocondensation approach typically involves the initial formation of the 3-methylisoxazole core, followed by functionalization at the C-5 position to introduce the methylthiomethyl group [11].

One effective cyclocondensation pathway involves the reaction of acetyl acetonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring [15]. This approach begins with the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole scaffold [15] [12]. The resulting 3-methylisoxazole can then be functionalized at the C-5 position through appropriate reactions to introduce the methylthiomethyl group [15].

Another promising cyclocondensation approach utilizes the reaction of nitrile oxides with alkynes [1]. This 1,3-dipolar cycloaddition reaction provides a regioselective method for constructing the isoxazole ring with specific substitution patterns [1] [12]. The nitrile oxides can be generated in situ from aldoximes or primary nitro compounds, which then react with appropriately substituted alkynes to form the isoxazole core [12] [13].

Recent advancements in cyclocondensation methodologies have focused on developing more environmentally friendly and efficient protocols [16]. For instance, the use of water as a reaction medium for the cyclocondensation of nitrile oxides with alkynes or 1,3-dicarbonyl compounds has been reported to provide good yields under mild conditions [16] [13]. Additionally, the application of catalytic systems, such as copper salts combined with bases, has been shown to enhance the efficiency of these cyclocondensation reactions [14].

Functional Group Interconversion Strategies

Functional group interconversion strategies play a crucial role in the synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole, particularly for the introduction and modification of the methylthio group [5] [17]. These strategies involve the transformation of one functional group into another, allowing for the precise tailoring of the isoxazole scaffold [12] [18].

Several functional group interconversion approaches are applicable for the synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole:

  • Oxidation of methylthio groups to methylsulfinyl or methylsulfonyl derivatives, which can then undergo nucleophilic substitution reactions [5].
  • Reduction of higher oxidation state sulfur compounds to methylthio derivatives [5] [17].
  • Conversion of halomethyl groups to methylthiomethyl groups through nucleophilic substitution with appropriate sulfur nucleophiles [19] [18].
  • Transformation of hydroxymethyl or aminomethyl groups to methylthiomethyl groups through appropriate reagents [19].

The oxidation of methylthio groups to methylsulfinyl or methylsulfonyl derivatives can be achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate [5]. These oxidized derivatives often exhibit enhanced reactivity in nucleophilic substitution reactions, making them valuable intermediates for further functionalization [5] [17].

Conversely, the reduction of methylsulfinyl or methylsulfonyl groups to methylthio derivatives can be accomplished using reducing agents such as lithium aluminum hydride, sodium borohydride, or through catalytic hydrogenation [17]. This reduction strategy provides a means to access methylthio-substituted isoxazoles from more readily available precursors [5] [17].

The conversion of halomethyl groups to methylthiomethyl groups represents another important functional group interconversion strategy [19]. This approach typically involves the nucleophilic substitution of a halomethyl group with a methylthio nucleophile, such as sodium thiomethoxide or potassium thiomethoxide [19] [18]. The reaction proceeds through an SN2 mechanism, with the nucleophilic sulfur atom displacing the halogen leaving group [19].

Table 2: Functional Group Interconversion Strategies for Methylthio Group Introduction

Starting Functional GroupReagentsReaction ConditionsYield Range (%)
Halomethyl (CH2X)NaSCH3 or KSCH325-60°C, DMF or DMSO70-90
Hydroxymethyl (CH2OH)MsCl/Et3N, then NaSCH30-25°C, then 25-60°C65-85
Aminomethyl (CH2NH2)CS2/NaOH, then CH3I0-25°C, then 25-60°C60-80
Methylsulfinyl (SOCH3)P(OEt)3 or LiAlH40-25°C, THF or Et2O75-95
Methylsulfonyl (SO2CH3)LiAlH4 or NaBH40-25°C, THF or MeOH70-90

Recent advances in functional group interconversion strategies have focused on developing more selective and efficient methods for introducing and modifying the methylthio group [19] [18]. For instance, the use of transition metal catalysts, such as palladium or copper complexes, has been reported to facilitate the conversion of various functional groups to methylthio derivatives under milder conditions and with improved selectivity [19] [18].

Optimization of Reaction Conditions

The optimization of reaction conditions is essential for achieving high yields, selectivity, and efficiency in the synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole [6] [4]. Various parameters, including solvent choice, temperature, reaction time, catalyst selection, and reagent stoichiometry, significantly influence the outcome of these synthetic transformations [6] [20].

For nucleophilic substitution reactions involving the introduction of the methylthio group, the choice of solvent plays a crucial role in determining reaction efficiency [4] [21]. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed as they facilitate nucleophilic substitution by enhancing the nucleophilicity of the methylthio reagent [4] [21]. The solvent effect on the diastereoselectivity of thioglycosylation reactions has been particularly noted, with THF providing optimal results in terms of both yield and stereoselectivity [9].

Temperature control is another critical factor in optimizing these reactions [6] [20]. For nucleophilic substitution reactions involving methylthio reagents, moderate temperatures (typically 40-80°C) are often required to achieve satisfactory reaction rates while minimizing side reactions [6] [21]. However, for more reactive substrates or when using more potent nucleophiles, lower temperatures may be preferred to enhance selectivity [4] [20].

The pH of the reaction medium significantly impacts the efficiency of many synthetic transformations leading to 3-Methyl-5-((methylthio)methyl)isoxazole [6] [15]. For instance, in the cyclocondensation of nitrile compounds with hydroxylamine to form isoxazoles, maintaining the pH within a specific range (typically 10.5-12.5) has been shown to dramatically improve yields and reduce the formation of undesired isomeric impurities [6] [15].

Table 3: Optimization of Reaction Conditions for Key Synthetic Steps

Synthetic StepOptimal SolventTemperature Range (°C)pH RangeCatalyst/AdditiveYield (%)
Isoxazole Ring FormationEthanol/Water70-8010.5-12.5NaOH or KOH85-95
Methylthio Group IntroductionDMF or DMSO40-607-8K2CO3 or Cs2CO375-90
Methylthiomethyl Group FormationTHF0-256-7n-BuLi or LDA70-85
Functional Group InterconversionDichloromethane0-25-m-CPBA or H2O280-95
Final Product PurificationToluene/Acetic Acid60-80--90-98

The selection of appropriate catalysts or additives can significantly enhance reaction efficiency [4] [20]. For instance, the use of phase-transfer catalysts, such as tetrabutylammonium salts, has been reported to facilitate nucleophilic substitution reactions involving methylthio reagents in biphasic systems [4]. Similarly, the addition of Lewis acids, such as trimethylsilyl trifluoromethanesulfonate, has been shown to promote thioglycosylation reactions with high efficiency and stereoselectivity [9].

Reaction time optimization is also crucial for maximizing yield while minimizing the formation of side products [6] [15]. Extended reaction times may lead to decomposition or unwanted side reactions, particularly for more complex or sensitive intermediates [6] [20]. Conversely, insufficient reaction times may result in incomplete conversion and reduced yields [15] [20].

Recent advancements in reaction optimization have focused on the application of statistical design of experiments (DoE) approaches to systematically evaluate and optimize multiple reaction parameters simultaneously [16] [20]. These approaches allow for the identification of optimal reaction conditions with fewer experiments, leading to more efficient and sustainable synthetic processes [16] [20].

Comparative Analysis of Synthetic Routes

A comprehensive comparative analysis of the various synthetic routes to 3-Methyl-5-((methylthio)methyl)isoxazole reveals distinct advantages and limitations associated with each approach [1] [12]. This analysis considers factors such as overall yield, selectivity, scalability, cost-effectiveness, and environmental impact [12] [13].

The nucleophilic substitution approach offers several advantages, including relatively straightforward reaction conditions and the ability to introduce the methylthio group directly onto preformed isoxazole scaffolds [1] [7]. However, this approach may be limited by the availability of suitable leaving groups and the potential for competing side reactions, particularly for more complex substrates [7] [8].

Cyclocondensation reaction pathways provide a more convergent approach to the synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole, allowing for the construction of the isoxazole ring with specific substitution patterns in a single step [1] [12]. These methods often exhibit good regioselectivity and can be performed under relatively mild conditions [12] [13]. However, the introduction of the methylthiomethyl group may require additional steps, potentially reducing the overall efficiency of this approach [11] [12].

Functional group interconversion strategies offer flexibility in terms of starting materials and reaction conditions, allowing for the synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole from various precursors [5] [19]. These approaches are particularly valuable when direct methods are challenging or when specific substitution patterns are desired [19] [18]. However, they may involve multiple steps and potentially hazardous reagents, which could limit their practicality for large-scale synthesis [5] [18].

Table 4: Comparative Analysis of Synthetic Routes to 3-Methyl-5-((methylthio)methyl)isoxazole

Synthetic RouteOverall Yield (%)Number of StepsScalabilityCost-EffectivenessEnvironmental Impact
Nucleophilic Substitution65-802-3GoodModerateModerate
Cyclocondensation70-852-4ExcellentHighLow to Moderate
Functional Group Interconversion60-753-5ModerateLow to ModerateModerate to High
Combined Approach75-903-4GoodModerateModerate

Recent developments in green chemistry have led to more environmentally friendly synthetic routes to isoxazole derivatives [16] [13]. For instance, the use of water as a reaction medium for cyclocondensation reactions has been reported to provide good yields under mild conditions while reducing the environmental impact of these transformations [16] [13]. Similarly, the application of catalytic systems, such as copper salts combined with bases, has been shown to enhance the efficiency of these reactions while minimizing waste generation [16] [14].

The choice of synthetic route ultimately depends on specific requirements, including the desired scale of production, available starting materials, and equipment constraints [12] [20]. For laboratory-scale synthesis, approaches that prioritize yield and purity may be preferred, even if they involve multiple steps or specialized reagents [12] [20]. In contrast, for industrial-scale production, factors such as cost-effectiveness, scalability, and environmental impact become increasingly important considerations [20] [13].

The comprehensive structural characterization of 3-Methyl-5-((methylthio)methyl)isoxazole reveals a complex heterocyclic system with distinctive molecular properties that arise from the unique combination of the isoxazole core and methylthio substitution pattern. This compound exhibits molecular formula C₆H₉NOS with a molecular weight of 143.21 g/mol, representing a moderately sized heterocyclic molecule with significant potential for diverse chemical applications .

Table 1: Fundamental Molecular Properties of 3-Methyl-5-((methylthio)methyl)isoxazole

PropertyValueReference
Molecular FormulaC₆H₉NOS
IUPAC Name3-Methyl-5-((methylthio)methyl)isoxazole
Molecular Weight (g/mol)143.21
CAS Registry Number62705-67-3 [2]
Chemical ClassificationHeterocyclic organic compound
Ring SystemFive-membered isoxazole ring (C₃H₃NO)
Substitution PatternPosition 3: methyl group (-CH₃), Position 5: (methylthio)methyl group (-CH₂-S-CH₃)
Functional GroupsIsoxazole ring, methylthio group, methyl substituent
StereochemistryNo chiral centers present
Solubility Enhancement FactorEnhanced by methylthio group presence

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 3-Methyl-5-((methylthio)methyl)isoxazole. While specific crystallographic data for this exact compound are limited in the literature, extensive studies on related isoxazole derivatives provide valuable structural insights [3] [4] [5].

The crystallographic analysis of similar biisoxazole compounds reveals that isoxazole rings typically exhibit planar geometries with characteristic bond lengths and angles. The five-membered isoxazole ring demonstrates bond lengths of approximately 1.30-1.35 Å for carbon-nitrogen bonds and 1.25-1.30 Å for carbon-oxygen bonds [3]. The molecular packing in crystal structures of isoxazole derivatives is primarily governed by weak intermolecular forces, including van der Waals interactions and potential hydrogen bonding involving the nitrogen and oxygen heteroatoms [4].

For 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, crystallographic studies demonstrate a monoclinic crystal system with space group P2₁/n, exhibiting calculated density values of 1.609 Mg m⁻³ at 297 K [3]. These studies reveal that the molecular structure comprises two planar isoxazole rings with near-planar alkyl substituent groups, suggesting that 3-Methyl-5-((methylthio)methyl)isoxazole would likely adopt similar planar conformations.

The methylthio substituent introduces additional structural complexity through the presence of the sulfur atom, which can participate in weak intermolecular interactions. The C-S bond length in methylthio groups typically ranges from 1.78-1.82 Å, while the S-C bond to the methyl group measures approximately 1.80-1.84 Å. The introduction of the methylthio group at position 5 creates a pendant arm that can influence crystal packing through steric effects and weak sulfur-based interactions [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Table 2: Spectroscopic Characterization Parameters

TechniqueKey Absorption/Chemical ShiftDiagnostic FeaturesReference
¹H Nuclear Magnetic ResonanceIsoxazole ring proton: 6.0-6.5 ppm; Methylthio CH₂: 3.5-4.0 ppm; Methyl groups: 2.0-2.5 ppmMethylthio proton coupling patterns; Ring proton multiplicity [6] [7] [8]
¹³C Nuclear Magnetic ResonanceIsoxazole carbons: 150-170 ppm; Methylthio carbon: 15-20 ppm; Methylene carbon: 30-35 ppmCharacteristic isoxazole carbon resonances; Sulfur-bearing carbon shifts [8] [9]
Infrared SpectroscopyC-H stretch: 2950-3000 cm⁻¹; C=N stretch: 1600-1650 cm⁻¹; C-S stretch: 600-700 cm⁻¹Characteristic isoxazole ring vibrations; S-C stretching modes [10] [11] [12]
Mass SpectrometryMolecular ion [M]⁺: 143 m/z; Base fragments: 128 [M-CH₃]⁺, 96 [M-SCH₃]⁺Loss of methylthio group; Characteristic fragmentation patterns [13] [14] [15]
Ultraviolet-Visible Spectroscopyπ→π* transitions: 250-300 nm; n→π* transitions: 300-350 nmExtended conjugation effects; Heteroatom influences [16]

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-Methyl-5-((methylthio)methyl)isoxazole exhibits characteristic resonances that reflect the electronic environment of each proton type. The isoxazole ring proton at position 4 appears as a singlet in the range 6.0-6.5 ppm, reflecting the deshielding effect of the adjacent nitrogen and oxygen heteroatoms [7] [8]. This chemical shift is consistent with protons on five-membered aromatic heterocycles where electron density is reduced due to the electronegativity of the heteroatoms.

The methylthio methylene protons (-CH₂-S-CH₃) exhibit a distinctive singlet resonance between 3.5-4.0 ppm. This downfield shift relative to typical aliphatic methylene groups results from the electron-withdrawing effect of both the isoxazole ring and the sulfur atom [7]. The methyl groups attached to the isoxazole ring (position 3) and the sulfur atom display characteristic singlet resonances in the 2.0-2.5 ppm region, with the sulfur-bound methyl group typically appearing slightly upfield due to the electropositive nature of sulfur compared to carbon [8].

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural information about the carbon framework. The isoxazole ring carbons exhibit characteristic resonances between 150-170 ppm, with the quaternary carbons appearing downfield due to their sp² hybridization and proximity to heteroatoms [8] [9]. The carbon directly bonded to oxygen typically resonates around 170 ppm, while the carbon bearing the methyl substituent appears near 160 ppm. The methylthio carbon attached to sulfur demonstrates a characteristic upfield shift to 15-20 ppm, while the methylene carbon bridging the isoxazole ring and sulfur atom appears at 30-35 ppm [9].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals diagnostic vibrational modes that confirm the structural features of 3-Methyl-5-((methylthio)methyl)isoxazole. The aliphatic C-H stretching vibrations appear in the region 2950-3000 cm⁻¹, representing the methyl and methylene group vibrations [12]. The characteristic C=N stretching vibration of the isoxazole ring occurs between 1600-1650 cm⁻¹, providing definitive evidence for the heterocyclic structure [10] [11].

The C-S stretching vibrations appear as medium-intensity bands in the 600-700 cm⁻¹ region, which is characteristic of aliphatic carbon-sulfur bonds [17] [18]. The presence of the methylthio group introduces additional complexity through C-H bending vibrations of the sulfur-bound methyl group, which typically appear around 1375 cm⁻¹ [12]. The isoxazole ring breathing modes and out-of-plane deformation vibrations contribute to the fingerprint region below 1500 cm⁻¹ [11].

Mass Spectrometry

Mass spectrometric analysis of 3-Methyl-5-((methylthio)methyl)isoxazole under electron impact ionization conditions reveals characteristic fragmentation patterns that confirm its structural identity. The molecular ion peak appears at m/z 143, corresponding to the molecular weight of the compound [15]. The base peak typically corresponds to the loss of the methyl group from position 3, yielding a fragment at m/z 128 [M-CH₃]⁺ [13] [14].

A significant fragmentation pathway involves the loss of the methylthio group (-SCH₃, mass 47), producing a fragment ion at m/z 96. This fragmentation is characteristic of compounds containing methylthio substituents and provides diagnostic evidence for the presence of this functional group [14] [15]. Additional fragmentations include the loss of the entire (methylthio)methyl side chain, yielding fragments that correspond to the substituted isoxazole core.

The fragmentation pattern also exhibits peaks corresponding to the methylthio fragment itself (m/z 47) and various rearrangement products. The presence of sulfur introduces characteristic isotope patterns that can be observed in high-resolution mass spectrometry, with the ³⁴S isotope contributing to M+2 peaks [15] [19].

Computational Chemistry Insights

Table 3: Computational Chemistry Methods and Applications

Computational MethodTypical Parameters/ResultsApplicationsReference
Density Functional Theory (B3LYP)6-31G(d,p) or 6-311+G(d,p) basis setsElectronic structure, NMR chemical shifts, vibrational frequencies [20] [21] [22]
Hartree-Fock (HF)Initial geometry optimization and reference calculationsBaseline calculations and comparison with correlated methods [23]
MP2 CorrelationPost-Hartree-Fock electron correlation correctionsAccurate intermolecular interactions and weak bonding [21]
Basis Set Selection6-31G(d) to 6-311++G(2d,2p) depending on accuracy requirementsComputational efficiency vs. accuracy trade-offs [20] [22]
Geometry OptimizationEnergy minimization with gradient convergence criteriaMolecular conformation and structural parameters [20] [21]
Frequency CalculationsVibrational frequency analysis for thermodynamic propertiesThermodynamic properties and zero-point energy corrections [20] [24]
Natural Bond Orbital AnalysisCharge distribution and orbital hybridization analysisBonding analysis and charge transfer mechanisms [21]
HOMO-LUMO AnalysisElectronic properties and reactivity descriptorsReactivity prediction and electronic transitions [24] [21]

Computational chemistry studies employing Density Functional Theory methods provide detailed insights into the electronic structure and molecular properties of 3-Methyl-5-((methylthio)methyl)isoxazole. The B3LYP functional combined with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) has proven effective for accurately predicting structural parameters and spectroscopic properties of isoxazole derivatives [20] [21] [22].

Geometry optimization calculations reveal that the isoxazole ring maintains planarity with bond lengths and angles consistent with experimental crystallographic data. The methylthio substituent adopts conformations that minimize steric interactions while maintaining favorable electronic overlap with the ring system [20]. The calculated C-S bond length typically falls within 1.79-1.81 Å, while the isoxazole ring parameters match experimental values within 0.02 Å [21].

Electronic structure analysis through Natural Bond Orbital calculations demonstrates significant charge polarization within the isoxazole ring, with the oxygen atom bearing substantial negative charge and the nitrogen atom exhibiting partial positive character [21]. The methylthio group acts as an electron-donating substituent through inductive effects, increasing electron density at the ring carbon to which it is attached.

HOMO-LUMO analysis reveals that the highest occupied molecular orbital is primarily localized on the isoxazole ring with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital extends across the entire π-system [24] [21]. The calculated HOMO-LUMO gap typically ranges from 4.5-5.2 eV, indicating moderate electronic stability and potential for electrophilic aromatic substitution reactions.

Vibrational frequency calculations at the B3LYP/6-31G(d,p) level accurately reproduce experimental infrared spectra when appropriate scaling factors are applied [20] [24]. The calculated C=N stretching frequency appears at approximately 1615 cm⁻¹ (scaled), while C-S stretching modes are predicted around 665 cm⁻¹, both in excellent agreement with experimental observations [24].

Tautomerism and Conformational Analysis

Tautomerism in 3-Methyl-5-((methylthio)methyl)isoxazole is limited due to the absence of readily exchangeable protons within the core isoxazole structure. Unlike pyrazolone and related heterocycles that exhibit extensive tautomeric equilibria, isoxazole derivatives typically exist in a single tautomeric form under normal conditions [25] [26] [27].

The conformational analysis focuses primarily on the rotation about the C-CH₂-S-CH₃ dihedral angle of the methylthio substituent. Computational studies indicate that the methylthio group can adopt multiple conformations with relatively low energy barriers [28] [29]. The most stable conformation places the sulfur atom in a staggered arrangement relative to the isoxazole ring, minimizing steric interactions while maintaining favorable electrostatic interactions.

The methyl group attached to the isoxazole ring at position 3 exhibits free rotation with a typical threefold barrier of approximately 2-3 kcal/mol. This barrier arises from weak hyperconjugative interactions between the methyl C-H bonds and the ring π-system [26]. The methylthio methyl group similarly exhibits relatively free rotation about the S-CH₃ bond, with barriers typically below 2 kcal/mol.

Potential energy surface scans reveal that conformational interconversion occurs readily at room temperature, indicating that the compound exists as a rapidly equilibrating mixture of conformers [28]. The conformational preferences are influenced by intramolecular interactions, including weak C-H···N hydrogen bonds between the methylthio methyl group and the ring nitrogen atom in certain conformations.

The presence of the methylthio group introduces conformational flexibility that can influence the compound's interactions with biological targets and its overall pharmacological profile [27] [30]. This conformational diversity represents an important consideration in structure-activity relationship studies and molecular recognition processes involving this heterocyclic system.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

143.04048508 g/mol

Monoisotopic Mass

143.04048508 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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